molecular formula C13H16ClN5O3 B12898399 (2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 215108-36-4

(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12898399
CAS No.: 215108-36-4
M. Wt: 325.75 g/mol
InChI Key: YJMBVALXDOYQIL-DJLDLDEBSA-N
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Description

(2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the formation of the purine ring, chlorination, and the introduction of the cyclopropylamino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Sodium azide, thiols, typically in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, purine nucleosides are crucial for DNA and RNA synthesis, making this compound potentially valuable in genetic research and biotechnology.

Medicine

In medicine, derivatives of purine nucleosides are often explored for their antiviral and anticancer properties. This compound could be investigated for similar therapeutic applications.

Industry

Industrially, such compounds might be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action for (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of nucleic acid synthesis or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside, differing in the functional groups attached to the purine ring.

    Cladribine: A synthetic purine nucleoside analog used in the treatment of certain cancers.

Uniqueness

What sets (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol apart is its specific stereochemistry and the presence of the cyclopropylamino group, which could confer unique biological activities and chemical reactivity.

Properties

CAS No.

215108-36-4

Molecular Formula

C13H16ClN5O3

Molecular Weight

325.75 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C13H16ClN5O3/c14-13-17-11(16-6-1-2-6)10-12(18-13)19(5-15-10)9-3-7(21)8(4-20)22-9/h5-9,20-21H,1-4H2,(H,16,17,18)/t7-,8+,9+/m0/s1

InChI Key

YJMBVALXDOYQIL-DJLDLDEBSA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)Cl)N(C=N3)C4CC(C(O4)CO)O

Origin of Product

United States

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